(S,R,S)-AHPC-PEG4-acid is a synthetic compound that plays a significant role in the field of medicinal chemistry, particularly in targeted protein degradation and drug discovery. This compound consists of a hydroxypropyl carbamate moiety, a polyethylene glycol linker with four ethylene oxide units, and an acid functional group. It is primarily utilized as a building block in the synthesis of proteolysis-targeting chimeras (PROTACs), which are innovative therapeutic agents designed to selectively degrade target proteins within cells.
(S,R,S)-AHPC-PEG4-acid is classified as a synthetic linker compound. It is derived from the combination of amino acids and polyethylene glycol, making it a part of a broader category of compounds known as PEGylated linkers. The compound is identified by its CAS number 2172820-12-9 and has been synthesized for various applications in chemical biology and drug development .
The synthesis of (S,R,S)-AHPC-PEG4-acid involves several key steps:
These steps highlight the importance of careful selection of reagents and reaction conditions to achieve high yields and purity levels.
The molecular formula for (S,R,S)-AHPC-PEG4-acid is , with a molecular weight of approximately 706.9 g/mol. The structure features:
The compound exhibits good solubility in water and dimethyl sulfoxide, making it suitable for various biological applications .
(S,R,S)-AHPC-PEG4-acid can participate in several chemical reactions:
These reactions can lead to various derivatives that may have distinct biological activities.
The mechanism of action for (S,R,S)-AHPC-PEG4-acid primarily involves its interaction with specific molecular targets, such as E3 ligases. The polyethylene glycol linker enhances solubility and bioavailability, facilitating effective delivery to target sites within cells. The acid group can engage in hydrogen bonding and electrostatic interactions with receptors or enzymes, stabilizing the compound-receptor complex, which is crucial for its function in targeted protein degradation .
(S,R,S)-AHPC-PEG4-acid has numerous applications across various scientific fields:
Proteolysis-Targeting Chimeras function as bifunctional molecules that exploit the ubiquitin-proteasome system to degrade specific pathological proteins. These molecules consist of three modular components: a target protein-binding ligand, an E3 ubiquitin ligase-recruiting ligand, and a chemical linker that spatially connects these two domains [9]. The mechanism initiates when the Proteolysis-Targeting Chimera simultaneously binds both the target protein and an E3 ubiquitin ligase, forming a ternary complex. Within this complex, the E3 ligase catalyzes the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the target protein [6] [9]. Subsequent polyubiquitination—characteristically linked through lysine 48 of ubiquitin—serves as a molecular recognition signal for the 26S proteasome, leading to processive proteolysis of the target [9].
This event-driven mechanism operates catalytically: a single Proteolysis-Targeting Chimera molecule can facilitate multiple rounds of degradation, offering a significant advantage over occupancy-driven inhibitors [9]. The ubiquitin-proteasome system comprises over 600 human E3 ligases, but Proteolysis-Targeting Chimeras primarily recruit a subset with well-characterized ligand-binding domains, including von Hippel-Lindau protein and cereblon [6] [8]. (S,R,S)-AHPC-PEG4-acid contributes to this process by providing a high-affinity von Hippel-Lindau protein ligand connected via a polyethylene glycol-based linker, enabling efficient ternary complex formation and target ubiquitination [2] [7].
(S,R,S)-AHPC-PEG4-acid (molecular weight: 706.9 g/mol, CAS: 2172820-12-9) is a synthetically engineered molecule with defined structural domains that collectively enable efficient targeted protein degradation. Its core consists of the (S,R,S)-AHPC pharmacophore, a validated ligand that binds selectively to the von Hippel-Lindau protein subunit of the Cullin-RING E3 ubiquitin ligase complex CRL2von Hippel-Lindau protein [1] [7]. This binding domain features a hydroxyproline moiety that mimics the native hypoxia-inducible factor 1α interaction with von Hippel-Lindau protein, enabling competitive disruption of the von Hippel-Lindau protein–hypoxia-inducible factor 1α interaction and subsequent co-option of the ligase complex [8].
Table 1: Structural Composition of (S,R,S)-AHPC-PEG4-acid
Domain | Structural Feature | Functional Role |
---|---|---|
E3 Ligand | (S,R,S)-AHPC moiety | High-affinity von Hippel-Lindau protein binding (Kd ~80-90 nM) |
Linker | Tetraethylene glycol (PEG4) chain | Spatial separation of ligands; enhances solubility and flexibility |
Terminal Group | Carboxylic acid (-COOH) | Enables conjugation to target protein ligands via amide coupling |
The polyethylene glycol spacer (PEG4) serves critical biophysical functions: its four ethylene oxide units provide hydrophilicity that counterbalances the hydrophobic nature of both the von Hippel-Lindau protein ligand and typical target-binding domains, thereby improving aqueous solubility and bioavailability [2] [7]. This spacer also provides an optimal span (approximately 20 Å) to prevent steric clashes during ternary complex assembly. The terminal carboxylic acid serves as a chemical handle for conjugation to amine-containing target ligands via carbodiimide-mediated coupling, forming stable amide bonds essential for Proteolysis-Targeting Chimera synthesis [2] [5] [7]. Molecular modeling studies indicate that the polyethylene glycol spacer’s flexibility accommodates conformational adjustments between the von Hippel-Lindau protein and diverse target proteins, enhancing ternary complex stability through induced protein-protein interactions ("neocontacts") [9].
The efficacy of Proteolysis-Targeting Chimeras critically depends on the selection of E3 ligase ligands, with von Hippel-Lindau protein and cereblon representing the most extensively utilized options. (S,R,S)-AHPC-PEG4-acid exemplifies the von Hippel-Lindau protein-recruiting strategy, while cereblon-based Proteolysis-Targeting Chimeras typically employ immunomodulatory imide drugs derivatives (e.g., pomalidomide or lenalidomide) connected via analogous linkers [6] [8].
Table 2: Functional Comparison of von Hippel-Lindau protein and cereblon Recruitment in Proteolysis-Targeting Chimeras
Parameter | von Hippel-Lindau protein-Based Proteolysis-Targeting Chimeras | cereblon-Based Proteolysis-Targeting Chimeras |
---|---|---|
Representative Ligand | (S,R,S)-AHPC | Thalidomide analogs (e.g., pomalidomide) |
Expression Pattern | Ubiquitous but regulated by oxygen tension | Constitutively expressed across tissues |
Endogenous Substrates | Hypoxia-inducible factor α family | IKZF1/3, casein kinase 1α, GSPT1 |
Ligand Complexity | Rigid hydroxyproline scaffold | Flexible glutarimide ring |
Potential Off-targets | Limited to hypoxia-inducible factor-related pathways | Broad neosubstrate spectrum (≥100 proteins) |
Structural Characterization | High-resolution ternary complexes available | Limited ternary complex structural data |
von Hippel-Lindau protein-recruiting Proteolysis-Targeting Chimeras incorporating (S,R,S)-AHPC-PEG4-acid exhibit advantages in degradation selectivity due to the well-defined binding interface between (S,R,S)-AHPC and the von Hippel-Lindau protein β-domain. This interaction minimizes unintended engagement with non-target proteins [8]. In contrast, cereblon ligands exhibit "molecular glue" properties that can promiscuously remodel the cereblon substrate spectrum, potentially leading to off-target degradation of proteins like IKZF1/3 or GSPT1 even in monomeric form [6] [8]. Additionally, the oxygen-sensitive regulation of von Hippel-Lindau protein may offer tissue-specific modulation opportunities not available with constitutively active cereblon [3].
However, cereblon-based systems benefit from cell-permeable ligands with established clinical safety profiles (e.g., lenalidomide derivatives). The (S,R,S)-AHPC moiety requires hydrophilic linkers like PEG4 to maintain solubility, potentially increasing molecular weight beyond Lipinski’s guidelines [7]. Both systems demonstrate comparable degradation efficiency when optimized, as evidenced by Proteolysis-Targeting Chimeras achieving DC50 values below 100 nM [7] [10]. The linker chemistry—particularly the polyethylene glycol units in (S,R,S)-AHPC-PEG4-acid—plays a compensatory role by mitigating permeability challenges associated with von Hippel-Lindau protein ligands while maintaining proteasome engagement efficiency [2] [7] [10].
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